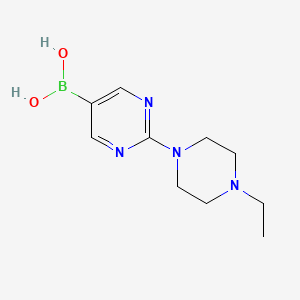
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid
Descripción general
Descripción
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid, also known as EPBPBA, is a type of organic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research fields. EPBPBA has been found to be a useful tool for synthesis of a variety of compounds, and its unique chemical structure has enabled it to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Studies and Preparation
One significant application of compounds related to (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is in synthetic chemistry. For instance, Rádl et al. (2010) described the use of similar boronic acids in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method in the preparation of various organic compounds, highlighting the utility of these compounds in complex chemical syntheses (Rádl, Blahovcová, Tkadlecová, & Havlíček, 2010).
Antitubercular Studies
The derivatives of this compound have been studied for their potential in treating tuberculosis. Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity, demonstrating the relevance of such compounds in medicinal chemistry and drug development (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).
Development of Imaging Agents
Wang et al. (2018) explored the synthesis of a compound structurally similar to (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid for use as a potential PET agent in imaging of IRAK4 enzyme in neuroinflammation. This highlights the potential use of such compounds in the development of diagnostic tools in medicine (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Pharmaceutical Applications
The structure of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid and its derivatives suggests potential pharmaceutical applications. Altenbach et al. (2008) conducted studies on a series of 2-aminopyrimidines, which are structurally related, as ligands for the histamine H4 receptor. Their research showed these compounds could be used in developing anti-inflammatory and antinociceptive drugs (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008).
Mecanismo De Acción
Target of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, boronic acids participate in transmetalation , a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to be involved in carbon–carbon bond forming reactions in the context of suzuki–miyaura cross-coupling .
Result of Action
It’s worth noting that boronic acids are generally environmentally benign and are used in mild and functional group tolerant reaction conditions .
Action Environment
Some boronic acids are known to be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKVPNBPCFPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191592 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | |
CAS RN |
1704073-31-3 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















